Efrotomycin

Descripción general

Descripción

- La Efrotomicina es un antibiótico activo por vía oral que se puede aislar de Streptomyces Lactamdurans .

- Consta de cuatro componentes: Efrotomicina A1, Efrotomicina A2, Efrotomicina B1 y Efrotomicina B2 .

- Aunque sus aplicaciones clínicas exactas no están bien documentadas, la Efrotomicina se ha estudiado por sus propiedades antimicrobianas.

Métodos De Preparación

- Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para la Efrotomicina no están ampliamente disponibles en la literatura.

- Los métodos de producción industrial siguen siendo escasos debido al uso comercial limitado.

Análisis De Reacciones Químicas

- La reactividad química de la Efrotomicina no está ampliamente caracterizada.

- Las reacciones comunes que puede sufrir incluyen oxidación, reducción y sustitución, pero falta información detallada.

- Los principales productos formados a partir de estas reacciones no están bien documentados.

Aplicaciones Científicas De Investigación

- A pesar de los datos limitados, la Efrotomicina tiene aplicaciones potenciales en varios campos:

Química: Su estructura única podría inspirar metodologías sintéticas.

Biología: Investigar sus efectos sobre el crecimiento bacteriano y los mecanismos de resistencia.

Medicina: Explorando su potencial como agente antimicrobiano.

Industria: Evaluar su viabilidad para la producción farmacéutica.

Mecanismo De Acción

- Desafortunadamente, el mecanismo exacto por el cual la Efrotomicina ejerce sus efectos sigue sin estar claro.

- Se necesita más investigación para identificar los objetivos moleculares y las vías implicadas.

Comparación Con Compuestos Similares

- La singularidad de la Efrotomicina radica en su composición y disponibilidad limitada.

- Los compuestos similares no están bien documentados, pero una mayor exploración podría revelar antibióticos relacionados.

Actividad Biológica

Efrotomycin is a member of the kirromycin class of antibiotics, primarily known for its efficacy in inhibiting bacterial protein synthesis. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various bacterial strains, and relevant case studies that highlight its clinical significance.

This compound exerts its antibacterial effects by targeting the elongation factor Tu (EF-Tu), a crucial protein in the bacterial protein synthesis machinery. Unlike other antibiotics that may target different sites or mechanisms, this compound specifically binds to EF-Tu, inhibiting its function and thereby preventing the synthesis of proteins essential for bacterial growth and replication.

Research indicates that this compound is effective against certain Gram-positive bacteria but shows limited activity against Gram-negative strains. For instance, studies have demonstrated that while Escherichia coli is sensitive to this compound, Bacillus subtilis exhibits resistance to this antibiotic . This differential sensitivity underscores the importance of understanding bacterial strain responses when considering this compound for therapeutic use.

Comparative Efficacy

The following table summarizes the sensitivity of various bacterial strains to this compound compared to other antibiotics:

| Bacterial Strain | This compound Sensitivity | MDL 62,879 Sensitivity | Pulvomycin Sensitivity |

|---|---|---|---|

| Escherichia coli | Sensitive | Sensitive | Sensitive |

| Bacillus subtilis | Resistant | Sensitive | Less Sensitive |

| Staphylococcus aureus | Resistant | Sensitive | Less Sensitive |

| Enterococcus faecalis | Resistant | Sensitive | Less Sensitive |

Case Studies and Clinical Findings

- Inhibition Studies : A study comparing this compound and MDL 62,879 revealed that while both antibiotics inhibit protein synthesis in E. coli, only MDL 62,879 was effective against B. subtilis. This suggests that this compound's mechanism may differ significantly from that of MDL 62,879, reinforcing its specificity towards certain bacterial targets .

- Animal Feed Applications : this compound has also been used as an antimicrobial growth promoter in animal feed. Research indicated that it can alter the intestinal flora in livestock, potentially reducing harmful bacteria while promoting growth. However, concerns about antibiotic resistance have led to regulatory scrutiny regarding its use in food animals .

- Environmental Impact Assessments : Studies have evaluated the environmental risks associated with veterinary medicines like this compound. These assessments are crucial as they help understand the long-term implications of antibiotic use in agriculture on microbial resistance patterns and ecosystem health .

Research Findings

Recent investigations into this compound have focused on its biosynthesis and structural characteristics. Four new congeners of this compound were isolated from Amycolatopsis cihanbeyliensis, expanding the understanding of its chemical diversity and potential applications . Additionally, fermentation studies have shown that this compound production is closely linked to specific metabolic pathways within the producing organism, indicating potential for optimizing yields through genetic engineering or fermentation conditions .

Propiedades

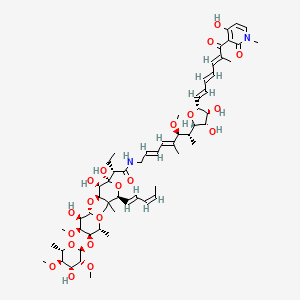

IUPAC Name |

(2S)-2-[(2R,3R,4R,6S)-2,3-dihydroxy-4-[(2S,3R,4S,5R,6R)-3-hydroxy-5-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H88N2O20/c1-15-17-19-27-39-58(8,9)53(80-56-45(67)50(74-13)49(35(7)76-56)79-57-51(75-14)44(66)48(73-12)34(6)77-57)52(68)59(71,81-39)36(16-2)54(69)60-29-23-22-25-32(4)46(72-11)33(5)47-43(65)42(64)38(78-47)26-21-18-20-24-31(3)41(63)40-37(62)28-30-61(10)55(40)70/h15,17-28,30,33-36,38-39,42-53,56-57,62,64-68,71H,16,29H2,1-14H3,(H,60,69)/b17-15-,20-18+,23-22+,26-21+,27-19+,31-24+,32-25+/t33-,34+,35-,36-,38-,39+,42+,43+,44-,45-,46-,47+,48+,49-,50+,51-,52-,53+,56+,57+,59-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOJLQIBBYOFDE-SBHXXGSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)C3(C(C(C(C(O3)C=CC=CC)(C)C)OC4C(C(C(C(O4)C)OC5C(C(C(C(O5)C)OC)O)OC)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]1[C@H]([C@H]([C@H](O1)/C=C/C=C/C=C(\C)/C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)[C@@]3([C@@H]([C@@H](C([C@@H](O3)/C=C/C=C\C)(C)C)O[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)O)OC)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H88N2O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318259 | |

| Record name | Efrotomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1145.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56592-32-6 | |

| Record name | Efrotomycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56592-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Efrotomycin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056592326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Efrotomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EFROTOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BPJ82Q45X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.